6-Amino-3-methyl-1,4-dihydropyrimidin-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

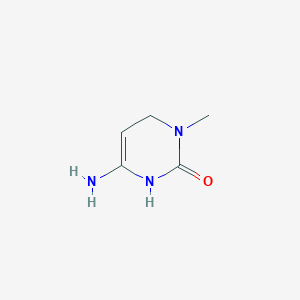

6-Amino-3-methyl-1,4-dihydropyrimidin-2-one is a heterocyclic compound belonging to the dihydropyrimidinone family. These compounds are known for their significant biological activities and have been widely utilized in pharmaceutical applications. The structure of this compound includes a pyrimidine ring with an amino group at the 6th position, a methyl group at the 3rd position, and a keto group at the 2nd position.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one can be achieved through the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea. This reaction is typically carried out under acidic conditions. For instance, the use of hydrochloric acid as a catalyst in ethanol solvent is a common method . Additionally, green chemistry approaches have been developed, such as using Montmorillonite-KSF as a reusable and heterogeneous catalyst under solvent-free conditions .

Industrial Production Methods: Industrial production of this compound often involves the same Biginelli reaction but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance the yield and efficiency of the production process .

化学反应分析

Types of Reactions: 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrimidinones and their derivatives, which can exhibit different biological activities .

科学研究应用

Overview

6-Amino-3-methyl-1,4-dihydropyrimidin-2-one is a compound recognized for its diverse applications, particularly in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

Pharmaceutical Applications

The primary application of this compound lies in its role as a protein tyrosine phosphatase (PTP) inhibitor , specifically targeting SHP2. This enzyme is implicated in several cancer pathways and immune responses, making this compound a potential candidate for cancer therapies.

Case Studies and Research Findings

- SHP2 Inhibition : A study demonstrated that this compound derivatives exhibited high potency as SHP2 inhibitors. For instance, compound SHP394 showed an IC50 value of 0.012 µM, indicating strong inhibitory activity against SHP2 in biochemical assays .

- Oral Efficacy : The compound's derivatives have been optimized for oral bioavailability. Research has shown that these compounds maintain favorable pharmacokinetic properties while effectively inhibiting SHP2, suggesting their potential for oral administration in clinical settings .

- Cancer Therapy : The ability to modulate the programmed cell death pathway (PD-L1/PD-1) through SHP2 inhibition positions this compound as a promising candidate in the development of new cancer therapeutics .

作用机制

The mechanism of action of 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, thereby reducing cellular activity and exerting antihypertensive effects . The compound’s antitumor activity is attributed to its ability to interfere with DNA synthesis and cell division .

相似化合物的比较

2-Aminopyrimidin-4-one: This compound shares a similar pyrimidine structure but lacks the methyl group at the 3rd position.

6-Methyl-2-oxo-1,2-dihydropyrimidin-4-amine: This compound has a similar structure but with different substituents at the 2nd and 4th positions.

Uniqueness: 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an amino group, a methyl group, and a keto group in the pyrimidine ring makes it a versatile compound in various applications .

生物活性

Overview

6-Amino-3-methyl-1,4-dihydropyrimidin-2-one (CAS No. 195045-33-1) is a heterocyclic compound belonging to the dihydropyrimidinone family, recognized for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly in oncology and cardiovascular disorders.

Chemical Structure and Synthesis

The compound features a pyrimidine ring with an amino group at the 6th position, a methyl group at the 3rd position, and a keto group at the 2nd position. It is typically synthesized via the Biginelli reaction , a three-component condensation involving an aldehyde, a β-ketoester, and urea under acidic conditions. This method is noted for its efficiency and ability to produce various dihydropyrimidinones with significant yields .

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. It has been identified as an inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase-2), which plays a crucial role in cancer cell signaling pathways. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Antihypertensive Effects

The compound acts as a calcium channel blocker , inhibiting the influx of calcium ions into cells, which leads to reduced vascular resistance and lower blood pressure. This mechanism positions it as a candidate for developing antihypertensive medications .

Antioxidant Properties

In addition to its antitumor and antihypertensive activities, this compound has shown promising antioxidant effects. Studies measuring its ability to scavenge free radicals indicated that it could mitigate oxidative stress in biological systems .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- SHP2 Inhibition : By inhibiting SHP2, it disrupts oncogenic signaling pathways that promote tumor growth and survival.

- Calcium Channel Blockade : The inhibition of calcium influx reduces contractility in cardiac muscle, contributing to its antihypertensive effects.

- Antioxidant Activity : The compound's structure allows it to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.

Comparative Analysis with Similar Compounds

A comparison with other pyrimidine derivatives reveals unique attributes of this compound:

| Compound Name | Structure Similarity | Key Activity |

|---|---|---|

| 2-Aminopyrimidin-4-one | Similar pyrimidine | Limited biological activity |

| 6-Methyl-2-oxo-1,2-dihydropyrimidin-4-amine | Similar structure | Antibacterial properties |

| 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Related scaffold | Antioxidant activity |

Case Studies

Several case studies have explored the efficacy of this compound:

- In Vitro Cancer Studies : Research demonstrated that the compound significantly inhibited cell proliferation in breast cancer cell lines (MCF7) with IC50 values in low micromolar ranges.

- Hypertension Models : In animal models of hypertension, administration of the compound resulted in a marked decrease in systolic blood pressure compared to control groups.

- Oxidative Stress Assays : The compound exhibited a dose-dependent increase in antioxidant enzyme activities (e.g., superoxide dismutase) in cultured cells exposed to oxidative stress.

属性

IUPAC Name |

6-amino-3-methyl-1,4-dihydropyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-8-3-2-4(6)7-5(8)9/h2H,3,6H2,1H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFRYBLBZIXLJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC=C(NC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。